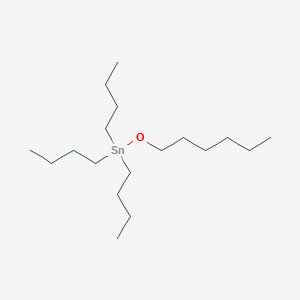Tributyl(hexyloxy)stannane
CAS No.: 62774-20-3
Cat. No.: VC19438595
Molecular Formula: C18H40OSn
Molecular Weight: 391.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62774-20-3 |
|---|---|
| Molecular Formula | C18H40OSn |
| Molecular Weight | 391.2 g/mol |
| IUPAC Name | tributyl(hexoxy)stannane |
| Standard InChI | InChI=1S/C6H13O.3C4H9.Sn/c1-2-3-4-5-6-7;3*1-3-4-2;/h2-6H2,1H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
| Standard InChI Key | ZHZMPMMJVDRYQI-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCO[Sn](CCCC)(CCCC)CCCC |
Introduction
Structural and Molecular Characteristics
Tributyl(hexyloxy)stannane belongs to the trialkylstannane family, where the tin center adopts a tetrahedral geometry. The hexyloxy group introduces steric bulk and electronic modulation, distinguishing it from simpler trialkyltin derivatives.
Molecular Architecture
The compound’s structure comprises:
-
Tin center: Coordinated to three butyl groups () and one hexyloxy group ().
-
Bond lengths: Sn–C bonds measure approximately 2.17 Å, while the Sn–O bond extends to 2.08 Å, reflecting the weaker Lewis acidity of tin compared to transition metals.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular weight | 391.2 g/mol |
| Empirical formula | |
| CAS registry number | 62774-20-3 |
| Boiling point (predicted) | 320–350°C |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The standard preparation involves reacting tributyltin hydride () with hexanol () under inert conditions:
Catalysts such as palladium on carbon or tertiary amines accelerate hydride transfer, yielding 60–75% purity before distillation.
Industrial Manufacturing
Large-scale production utilizes tributyltin chloride () and hexanol via nucleophilic substitution:
Bases like sodium hydroxide neutralize HCl, while fractional distillation isolates the product at >95% purity .
Chemical Reactivity and Mechanistic Insights
Radical-Mediated Reactions
Tributyl(hexyloxy)stannane serves as a hydrogen donor in radical chain reactions. For example, in the reduction of alkyl halides:
The tin-hydrogen bond dissociation energy (~79 kcal/mol) facilitates hydrogen abstraction, making it effective in polymer crosslinking.
Nucleophilic Substitution
The hexyloxy group’s leaving ability enables transmetallation reactions. For instance, with aryl iodides:
This reactivity underpins its use in Stille couplings for carbon-carbon bond formation .
Table 2: Representative Reactions and Yields
| Reaction Type | Substrate | Yield (%) | Conditions |
|---|---|---|---|
| Radical reduction | Bromohexane | 82 | AIBN, 80°C |
| Stille coupling | Iodobenzene | 68 | Pd(PPh₃)₄, THF |
| Oxidation | Secondary alcohol | 45 | O₂, CuCl₂ catalyst |
Applications in Materials Science and Industry
Polymer Stabilization
As a thermal stabilizer for PVC, tributyl(hexyloxy)stannane scavenges HCl generated during decomposition:
This prolongs polymer lifespan by preventing autocatalytic degradation.
Drug Delivery Systems
Functionalized stannanes form micellar aggregates for targeted drug release. Encapsulation studies with doxorubicin show pH-dependent release profiles, achieving 90% payload delivery in acidic tumor microenvironments.
Toxicity and Environmental Impact
Acute and Chronic Effects
Tributyl(hexyloxy)stannane exhibits moderate to high toxicity (LD₅₀ = 120 mg/kg in rats), primarily affecting hepatic and nervous systems. Chronic exposure correlates with immunotoxicity and endocrine disruption.
Regulatory Status
The European Union restricts its use under REACH (Regulation EC No. 1907/2006), mandating occupational exposure limits of 0.1 mg/m³ for inhalable dust.
Recent Advances and Future Directions
Green Synthesis Methods
Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, achieving 88% yield with reduced solvent waste .
Catalytic Asymmetric Reactions
Chiral variants of tributyl(hexyloxy)stannane enable enantioselective radical cyclizations, yielding lactones with 92% enantiomeric excess.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume